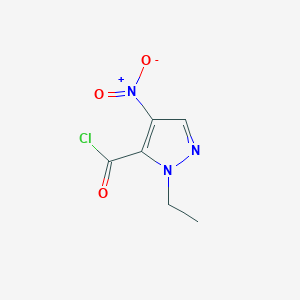

1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride

Vue d'ensemble

Description

“1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride” is a chemical compound with the molecular formula C6H6ClN3O3 and a molecular weight of 203.58 . It is used for proteomics research .

Synthesis Analysis

The synthesis of pyrazoles, the class of compounds to which “1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride” belongs, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Applications De Recherche Scientifique

1. Synthesis of Novel Chemical Compounds

- Synthesis of Heterocyclic Compounds : Used in the preparation of compounds like (Z)-ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate, exhibiting significant dihedral angles and stabilizing intermolecular interactions (Dehua Zhang, Xiaoyan Zhang, & Lijuan Guo, 2009).

- In Heterocyclic Analogues of Xanthone : Facilitates the synthesis of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones, contributing to the development of novel NMR spectroscopic techniques (Barbara Datterl, Nicole Tröstner, D. Kucharski, & W. Holzer, 2010).

2. Bioactivity and Pharmacological Studies

- In Pyrazole Acyl Thiourea Derivatives : Acts as a precursor in the synthesis of compounds with potential antifungal and anti-TMV (Tobacco Mosaic Virus) activities (Jian Wu, Qingcai Shi, Zhuo Chen, Ming He, Linhong Jin, & D. Hu, 2012).

- Development of Anti-TMV Agents : Integral in synthesizing novel N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides with significant anti-TMV activity (D. Zhang, Gaofei Xu, Zhijin Fan, Dao-quan Wang, Xinling Yang, & Dekai Yuan, 2012).

3. Material Science and Crystallography

- In Crystal Structure Analysis : Utilized in the synthesis of compounds for crystallographic studies, aiding in understanding molecular conformations and intermolecular interactions (Dehua Zhang, Xiaoyan Zhang, & Yang Liu, 2007).

- Development of New Crystal Structures : Plays a role in creating new compounds for X-ray crystallography, enhancing the understanding of molecular geometry and bonding (Zheng Jing, 2012).

Mécanisme D'action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, the specific targets can vary depending on the biological activity exhibited by this particular derivative.

Mode of Action

For instance, they can act as inhibitors, blocking the activity of a target enzyme or protein, or they can bind to a target receptor, triggering a biological response .

Biochemical Pathways

These could include pathways related to inflammation, cancer, diabetes, and microbial infections .

Result of Action

Based on the known biological activities of pyrazole derivatives, this compound could potentially exhibit effects such as inhibition of microbial growth, reduction of inflammation, inhibition of cancer cell proliferation, and regulation of blood glucose levels .

Action Environment

The action, efficacy, and stability of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride can be influenced by various environmental factors. These can include the pH and temperature of the biological system, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues. For instance, certain pyrazole derivatives have been shown to exhibit good stability and efficacy under physiological conditions .

Propriétés

IUPAC Name |

2-ethyl-4-nitropyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O3/c1-2-9-5(6(7)11)4(3-8-9)10(12)13/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGMBFUPXYZVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

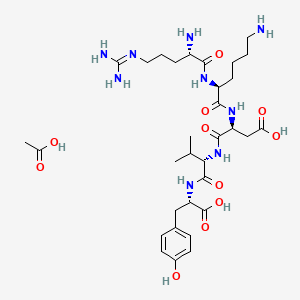

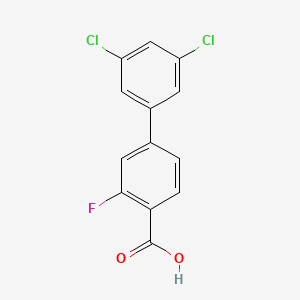

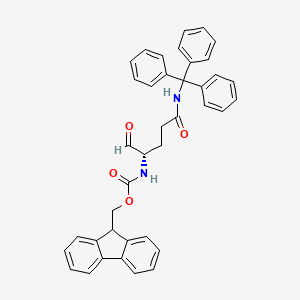

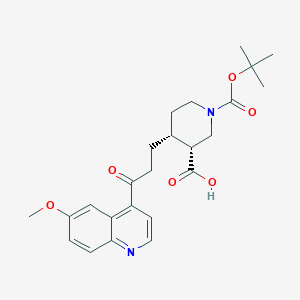

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1393781.png)

![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)

![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)

![6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1393798.png)